Methyl 2-formyloxazole-5-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H5NO4 |
|---|---|
Molecular Weight |
155.11 g/mol |
IUPAC Name |
methyl 2-formyl-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C6H5NO4/c1-10-6(9)4-2-7-5(3-8)11-4/h2-3H,1H3 |
InChI Key |
SSEBEAISDALBKE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(O1)C=O |
Origin of Product |
United States |
Synthetic Methodologies for Methyl 2 Formyloxazole 5 Carboxylate
Established Synthetic Pathways to the Oxazole (B20620) Core and its Functionalization
Traditional methods for synthesizing the oxazole core and adding the necessary functional groups remain fundamental in organic chemistry.
Cyclization Reactions for Oxazole Ring Formation
The Robinson-Gabriel synthesis and its variations are cornerstone reactions for forming the oxazole ring. wikipedia.orgsynarchive.com This method involves the intramolecular cyclization and dehydration of a 2-acylamino-ketone to yield the oxazole structure. wikipedia.orgsynarchive.com A cyclodehydrating agent is required to facilitate this reaction. wikipedia.org The necessary 2-acylamino-ketone precursor can be synthesized via the Dakin-West reaction. wikipedia.org
Extensions of the Robinson-Gabriel synthesis have been developed to allow for the creation of substituted oxazoles from readily available amino acid derivatives. wikipedia.org One such modification involves the side-chain oxidation of β-keto amides followed by cyclodehydration. wikipedia.org Another approach combines the Ugi and Robinson-Gabriel reactions to produce an oxazole core. wikipedia.org
Other established methods for oxazole ring formation include:
The reaction of α-halo ketones with primary amides. pharmaguideline.com
The reaction of isocyanides with acid chlorides. pharmaguideline.com
The reaction of α-hydroxy amino ketones with aldehydes. pharmaguideline.com
A one-pot synthesis of 2,4,5-trisubstituted oxazoles has also been reported, utilizing a Friedel-Crafts/Robinson-Gabriel synthesis with an oxazolone (B7731731) template. researchgate.net
Regioselective Introduction of the Formyl Group
The Vilsmeier-Haack reaction is a classic and effective method for introducing a formyl group onto electron-rich aromatic rings, such as the oxazole core. organic-chemistry.orgtcichemicals.comwikipedia.org The reaction utilizes a substituted formamide, like N,N-dimethylformamide (DMF), and phosphorus oxychloride to generate the Vilsmeier reagent, a chloroiminium ion. wikipedia.orgchemistrysteps.com This electrophilic species then reacts with the aromatic ring. chemistrysteps.com The initial product, an iminium ion, is subsequently hydrolyzed during workup to yield the aldehyde. wikipedia.org
The Vilsmeier-Haack reaction is generally more efficient on aromatic compounds bearing electron-donating groups. chemistrysteps.com For heterocycles like pyrrole, the reaction occurs at the more electron-rich position. chemistrysteps.com Recent advancements have led to catalytic versions of the Vilsmeier-Haack reaction, avoiding the use of stoichiometric and hazardous phosphorus oxychloride. orgsyn.org
Esterification Strategies for Carboxylate Moiety Incorporation
The carboxylate moiety is typically introduced through the esterification of a corresponding carboxylic acid. This can be achieved by reacting the oxazole carboxylic acid with an alcohol, such as methanol, in the presence of an acid catalyst.
Alternatively, the synthesis can proceed from a pre-existing ester. For instance, ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives can be synthesized from acetoacetate (B1235776) and N-bromosuccinimide, followed by reaction with thiourea (B124793) derivatives in a one-pot process. google.com Another approach involves the saponification of an ester to the carboxylic acid, which can then be re-esterified if needed. caltech.edu For example, methyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate can be saponified using sodium hydroxide (B78521) to yield the corresponding carboxylic acid. caltech.edu Direct conversion of carboxylic acids to amides and, by extension, esters can also be accomplished using reagents like Deoxo-Fluor, which facilitates the condensation reaction under mild conditions. nih.gov
Advanced and Sustainable Synthetic Techniques
Modern synthetic chemistry is increasingly focused on developing more efficient, scalable, and environmentally friendly methods.
Continuous Flow Synthesis Methodologies for Scalable Production
Continuous flow synthesis has emerged as a powerful technique for the scalable production of oxazole derivatives. durham.ac.ukacs.orgcore.ac.uk This methodology offers several advantages over traditional batch processes, including enhanced reaction speed, improved product yield and selectivity, and greater safety when handling hazardous reagents. researchgate.net
A multipurpose mesofluidic flow reactor has been developed for the automated synthesis of 4,5-disubstituted oxazoles, capable of producing gram quantities of material. durham.ac.ukacs.org This system allows for rapid screening of reaction parameters and incorporates columns of solid-supported reagents to simplify the synthesis and purification processes. durham.ac.uk Using this approach, a diverse set of oxazoles has been prepared in high yields and purities. durham.ac.uk Flow chemistry has also been successfully applied to the synthesis of various heterocyclic scaffolds, including 1,3,4-oxadiazoles, through iodine-mediated oxidative cyclization in a heated packed-bed reactor. researchgate.net
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
| Scale | Milligram to gram | Gram to kilogram |
| Reaction Time | Hours to days | Minutes to hours |
| Yield | Variable | Generally higher and more consistent |
| Safety | Handling of hazardous reagents can be risky | Improved safety through contained system |
| Process Control | Limited | Precise control over parameters |
Transition Metal-Catalyzed and Organocatalyzed Approaches for Stereoselective Synthesis
Transition metal-catalyzed and organocatalyzed reactions have become indispensable tools for the synthesis of functionalized oxazoles, often with high levels of stereoselectivity. researchgate.netrsc.org
Transition Metal Catalysis: Various transition metals, including copper, palladium, gold, and nickel, have been employed to catalyze the formation of the oxazole ring and the introduction of substituents. researchgate.netthieme-connect.deacs.org
Copper-catalyzed reactions include the [3+2] annulation of amides with iodonium-phosphonium hybrid ylides to produce 2,4,5-triarylated oxazoles. organic-chemistry.org
Palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate allows for the regiocontrolled synthesis of 2-(hetero)arylated and 2,5-di(hetero)arylated oxazoles. organic-chemistry.org
Gold-catalyzed reactions can generate gold carbene intermediates from alkynes, which then react with nitriles to form 2,5-disubstituted oxazoles. organic-chemistry.org
Nickel-catalyzed cross-coupling of 2-methylthio-oxazole with organozinc reagents provides a route to 2-substituted oxazoles. acs.org
Organocatalysis: Organocatalysis offers a metal-free alternative for the synthesis of oxazoles. rsc.orgnih.gov For instance, the dual palladium/proline-catalyzed α-allylation of enolizable ketones and aldehydes with allylic alcohols has been described. acs.org Chiral organocatalysts derived from carbohydrates have also been developed and used in reactions such as Michael additions and aldol (B89426) reactions to achieve asymmetric synthesis. nih.gov
| Catalyst Type | Advantages | Example Reactions |
| Transition Metal | High efficiency, selectivity, mild conditions | Cross-coupling, annulation, arylation |
| Organocatalyst | Metal-free, environmentally benign | Asymmetric aldol reactions, Michael additions |
Application of Green Chemistry Principles in Synthetic Route Development
The development of sustainable synthetic routes for complex molecules like Methyl 2-formyloxazole-5-carboxylate is a central goal of green chemistry. The focus lies on minimizing environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. Key strategies include the use of alternative energy sources, eco-friendly solvents, and advanced catalytic systems. These principles can be hypothetically applied to the key steps in the synthesis of this compound: the formation of the oxazole ring, the introduction of the C2-formyl group, and the establishment of the C5-methyl carboxylate moiety.
Alternative Energy Sources: Microwave and Ultrasound Irradiation
Alternative energy sources like microwave (MW) irradiation and ultrasound (US) are instrumental in enhancing reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating. capes.gov.brscholar9.com
Microwave-Assisted Synthesis: Microwave heating can significantly accelerate the formation of oxazole rings. For instance, the van Leusen oxazole synthesis, a reaction between an aldehyde and tosylmethyl isocyanide (TosMIC), has been adapted to microwave conditions. nih.govmdpi.com A microwave-assisted approach for the synthesis of 5-substituted oxazoles from aryl aldehydes and TosMIC in isopropanol (B130326) demonstrated a significant reduction in reaction time to just 8 minutes, achieving a 96% yield. acs.org This method represents a greener alternative to traditional, slower thermal methods. acs.org Similarly, libraries of benzoxazoles have been efficiently synthesized using microwave irradiation, highlighting the broad applicability of this technique. ias.ac.in
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, offers another energy-efficient pathway. nih.gov The synthesis of oxazole derivatives has been achieved by combining ultrasound with deep eutectic solvents (DES), a class of green solvents. capes.gov.brscholar9.com This combination led to a 90% yield in just 8 minutes, a significant improvement over the 3.5 hours required by conventional thermal methods which only yielded 69%. researchgate.net Ultrasound has also been successfully used in the one-pot, three-component synthesis of isoxazolines, a related heterocycle, in an aqueous medium, showcasing its potential for environmentally benign processes. nih.govmdpi.com
Interactive Table 1: Comparison of Conventional and Alternative Energy Methods for Oxazole Synthesis
| Method | Energy Source | Solvent | Reaction Time | Yield (%) | Reference |
| Van Leusen | Microwave | Isopropanol | 8 min | 96 | acs.org |
| Thermal | Conventional | Deep Eutectic Solvent | 3.5 h | 69 | researchgate.net |
| Ultrasound | Ultrasound | Deep Eutectic Solvent | 8 min | 90 | researchgate.net |
| One-pot | Ultrasound | Water/Ethanol | 20-28 min | High | nih.govmdpi.com |
Green Solvents and Solvent-Free Approaches
The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Green chemistry encourages the use of less toxic and more environmentally benign solvents like water, ionic liquids (ILs), and deep eutectic solvents (DES), or eliminating the solvent altogether.
Aqueous and Benign Media: Water is an ideal green solvent due to its non-toxic nature. The van Leusen reaction has been successfully performed in water using β-cyclodextrin as a catalyst, yielding excellent results at 50 °C. nih.gov This demonstrates the feasibility of forming the oxazole-5-carboxylate core in an aqueous system.
Ionic Liquids and Deep Eutectic Solvents: Ionic liquids have been employed as recyclable solvents in the van Leusen synthesis of 4,5-disubstituted oxazoles. organic-chemistry.orgijpsonline.com Deep eutectic solvents, as mentioned earlier, have been used in conjunction with ultrasound to provide a rapid and efficient medium for oxazole synthesis. capes.gov.brresearchgate.net
Solvent-Free Synthesis: Conducting reactions without a solvent minimizes waste and simplifies purification. An oxidative, copper-catalyzed synthesis of 2,4,5-triarylated oxazoles has been developed that proceeds under solvent-free conditions using molecular oxygen as the oxidant. organic-chemistry.org
Catalytic Strategies for Enhanced Efficiency and Selectivity
The use of catalysts is a cornerstone of green chemistry, as they can reduce energy requirements, increase selectivity, and minimize waste.
Heterogeneous and Recyclable Catalysts: For the formylation step, which could potentially be achieved via a Vilsmeier-Haack type reaction, greener alternatives to traditional reagents like phosphorus oxychloride are sought. scirp.orgorganic-chemistry.org One approach involves a novel method for preparing the Vilsmeier-Haack reagent using phthaloyl dichloride, which allows for the high-yield recovery of phthalic anhydride (B1165640) as a byproduct. scirp.org For the formation of the oxazole ring itself, iodine-catalyzed tandem oxidative cyclization offers a practical and simple method. organic-chemistry.org
Metal-Free Catalysis: To further reduce environmental impact, metal-free catalytic systems are being developed. A metal-free strategy for synthesizing substituted oxazoles has been reported, which involves the C–O bond cleavage of an ester using amines, mediated by iodine and potassium carbonate. rsc.org
Interactive Table 2: Green Catalytic Approaches to Oxazole and Precursor Synthesis
| Reaction Type | Catalyst/Reagent | Solvent | Key Green Advantage | Reference |
| Oxazole Synthesis | Copper | Solvent-free | Avoids solvent waste, uses O2 as oxidant | organic-chemistry.org |
| Oxazole Synthesis | Iodine | Not specified | Metal-free catalysis | organic-chemistry.org |
| Oxazole Synthesis | Metal-free (I2/K2CO3) | Ethyl Acetate | Avoids transition metal catalysts | rsc.org |
| Vilsmeier Reagent Prep. | Phthaloyl dichloride/DMF | Toluene | Recyclable byproduct (phthalic anhydride) | scirp.org |
By integrating these green chemistry principles—utilizing alternative energy sources, employing benign solvents, and designing efficient catalytic systems—a more sustainable and environmentally responsible synthetic route for this compound can be envisioned. Future research will likely focus on adapting these established green methods for the specific synthesis of this and other similarly functionalized oxazole derivatives.
Chemical Reactivity and Transformational Potential of Methyl 2 Formyloxazole 5 Carboxylate
Reactivity Profile of the Aldehyde Group
The aldehyde group at the 2-position of the oxazole (B20620) ring is a key center of reactivity, readily participating in a variety of transformations characteristic of this functional group.
Nucleophilic Addition Reactions (e.g., Amine Condensations, Hydrazone Formation)
The electrophilic carbon of the formyl group is susceptible to attack by various nucleophiles. libretexts.org This fundamental reactivity allows for the construction of more complex molecular architectures.
In the presence of primary amines, Methyl 2-formyloxazole-5-carboxylate is expected to undergo condensation reactions to form the corresponding imines (Schiff bases). Similarly, reaction with hydrazine (B178648) or its derivatives would lead to the formation of hydrazones. nih.gov This type of reaction is a cornerstone of combinatorial chemistry and is frequently employed in the synthesis of novel heterocyclic systems. The general mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond.
| Reactant | Product Type |
| Primary Amine (R-NH₂) | Imine (Schiff Base) |
| Hydrazine (H₂NNH₂) | Hydrazone |
| Substituted Hydrazines (R-NHNH₂) | Substituted Hydrazone |
This table illustrates the expected products from the reaction of the aldehyde group with various nitrogen-based nucleophiles.
Oxidation and Reduction Pathways
The aldehyde functionality can be readily manipulated through both oxidation and reduction, offering pathways to other important functional groups.
Oxidation: The formyl group can be oxidized to a carboxylic acid. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the presence of other sensitive functional groups within the molecule.
Reduction: Conversely, the aldehyde can be reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). researchgate.net The selection of the reducing agent is crucial, especially when chemoselectivity is desired.
| Transformation | Reagent Class | Product Functional Group |
| Oxidation | Oxidizing Agents (e.g., KMnO₄, CrO₃) | Carboxylic Acid |
| Reduction | Reducing Agents (e.g., NaBH₄, LiAlH₄) | Primary Alcohol |
This table summarizes the oxidation and reduction possibilities for the aldehyde group.
Chemoselective Transformations in the Presence of Ester Functionality
A key aspect of the chemistry of this compound is the potential for chemoselective reactions that target the aldehyde in the presence of the less reactive methyl ester. The greater electrophilicity of the aldehyde carbonyl carbon compared to the ester carbonyl carbon allows for selective transformations under carefully controlled conditions. libretexts.org
For instance, mild reducing agents like sodium borohydride will typically reduce the aldehyde to an alcohol without affecting the ester group. This chemoselectivity is a powerful tool in multi-step syntheses, allowing for the sequential modification of the molecule's functional groups.
Reactivity Profile of the Carboxylate Ester Group
The methyl carboxylate group at the 5-position of the oxazole ring offers another site for synthetic modification, primarily through nucleophilic acyl substitution reactions.
Transesterification and Hydrolysis Reactions
The methyl ester can be converted to other esters or hydrolyzed to the corresponding carboxylic acid.
Transesterification: This process involves the reaction of the methyl ester with an alcohol in the presence of an acid or base catalyst to exchange the methoxy (B1213986) group for a different alkoxy group. This is a reversible reaction, and often a large excess of the new alcohol is used to drive the equilibrium towards the desired product.
Hydrolysis: The ester can be hydrolyzed to the carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically irreversible and involves the use of a base like sodium hydroxide (B78521), followed by an acidic workup to protonate the resulting carboxylate salt. chemspider.com
| Reaction | Reagents | Product |
| Transesterification | Alcohol (R-OH), Acid or Base Catalyst | New Ester (R-O-C=O) |
| Hydrolysis | H₂O, Acid or Base Catalyst | Carboxylic Acid |
This table outlines the common reactions of the carboxylate ester group.
Amidation and Hydrazide Formation
The ester group can also react with amines and hydrazines to form amides and hydrazides, respectively. These reactions typically require more forcing conditions than the corresponding reactions with an acyl chloride but are synthetically valuable.
Amidation: The reaction with a primary or secondary amine, often at elevated temperatures, yields the corresponding amide. researchgate.netresearchgate.net This transformation is fundamental in the synthesis of a wide array of biologically active molecules and materials.
Hydrazide Formation: Reaction with hydrazine hydrate (B1144303) leads to the formation of the corresponding hydrazide. nih.gov Hydrazides are versatile intermediates that can be used to synthesize a variety of heterocyclic compounds. nih.gov
This table shows the products formed from the reaction of the ester group with amines and hydrazine.
Derivatization Strategies and Analogue Synthesis Based on Methyl 2 Formyloxazole 5 Carboxylate
Synthesis of Substituted Oxazole-5-carboxylate Derivatives
The synthesis of substituted oxazole-5-carboxylate derivatives from methyl 2-formyloxazole-5-carboxylate can be systematically approached by targeting its reactive handles. The aldehyde at the C2 position and the ester at the C5 position are prime sites for chemical modification, enabling the introduction of a wide array of substituents.
The formyl group is amenable to a variety of classical aldehyde transformations. For instance, reductive amination with primary or secondary amines can introduce diverse alkyl or aryl side chains, leading to the formation of 2-(aminomethyl)oxazole-5-carboxylates. This reaction significantly expands the chemical space by incorporating basic nitrogen atoms, which can be crucial for biological interactions. Furthermore, the formyl group can undergo Wittig-type reactions to introduce carbon-carbon double bonds, or be oxidized to a carboxylic acid, providing another point for amide or ester formation.
The methyl ester at the C5 position can be hydrolyzed to the corresponding carboxylic acid. This carboxylic acid derivative is a key intermediate for the synthesis of a wide range of amides via coupling with various amines, or for the formation of different esters through reaction with a diverse set of alcohols. These modifications can profoundly impact the compound's polarity, solubility, and hydrogen bonding capabilities.
| Starting Material | Reagent/Condition | Product |
| This compound | Primary/Secondary Amine, Reducing Agent | Methyl 2-(aminomethyl)oxazole-5-carboxylate derivative |
| This compound | Wittig Reagent | Methyl 2-(alkenyl)oxazole-5-carboxylate derivative |
| This compound | Oxidizing Agent (e.g., KMnO4) | 5-(Methoxycarbonyl)oxazole-2-carboxylic acid |
| This compound | NaOH or LiOH (hydrolysis) | 2-Formyloxazole-5-carboxylic acid |
| 2-Formyloxazole-5-carboxylic acid | Amine, Coupling Agent (e.g., HATU) | 2-Formyl-N-(substituted)oxazole-5-carboxamide |
| 2-Formyloxazole-5-carboxylic acid | Alcohol, Acid Catalyst | Substituted 2-formyloxazole-5-carboxylate |
Strategies for Modulating Electronic and Steric Effects through Substituent Variation
The electronic and steric properties of derivatives of this compound can be strategically modulated by the careful selection of substituents introduced at the C2 and C5 positions. These modifications are critical for optimizing a molecule's interaction with a biological target.
Steric Effects: The steric profile of the molecule can be readily adjusted by varying the size and conformation of the substituents. The synthesis of a series of amides from the C5-carboxylic acid with increasingly bulky amines (e.g., from methylamine (B109427) to tert-butylamine) allows for a systematic exploration of the steric requirements of a binding pocket. Similarly, the introduction of branched alkyl chains or cyclic moieties at the C2 position can impose conformational constraints on the molecule, which can be advantageous for improving binding affinity and selectivity.
| Position of Substitution | Type of Substituent | Effect on Electronic Properties | Effect on Steric Properties |
| C2 (from formyl) | Alkyl group | Electron-donating | Increased bulk |
| C2 (from formyl) | Phenyl group with EWG | Electron-withdrawing | Significant increase in bulk |
| C5 (from carboxylate) | Small alkyl amide | Neutral/weakly donating | Minimal increase in bulk |
| C5 (from carboxylate) | Bulky aryl amide | Can be either donating or withdrawing depending on substitution | Substantial increase in bulk |
Regioselective Functionalization Approaches for Novel Chemical Entities
The presence of two distinct electrophilic centers in this compound—the aldehyde carbon and the ester carbonyl carbon—allows for regioselective functionalization. This selectivity is key to creating novel chemical entities with precisely controlled architectures.
The formyl group at the C2 position is generally more reactive towards nucleophiles than the ester at the C5 position. This difference in reactivity can be exploited for selective transformations. For instance, a Grignard reagent or an organolithium reagent would preferentially add to the aldehyde to form a secondary alcohol, leaving the ester group intact under controlled conditions. This allows for the selective introduction of a new substituent at the C2 position.
Conversely, conditions can be chosen to favor reaction at the C5 position. For example, saponification of the ester to the carboxylate can be achieved under basic conditions, which may not affect the aldehyde. This resulting carboxylic acid can then be selectively coupled with an amine or alcohol.
Furthermore, the oxazole (B20620) ring itself can be subject to electrophilic substitution reactions, although the electron-withdrawing nature of the substituents makes it less reactive. However, under forcing conditions or with highly reactive electrophiles, substitution at the C4 position might be possible, offering another avenue for functionalization.
Scaffold Hopping and Bioisosteric Replacements in Medicinal Chemistry
The this compound scaffold can serve as a starting point for scaffold hopping and bioisosteric replacement strategies in medicinal chemistry. These approaches aim to identify novel core structures or functional groups that retain or improve biological activity while optimizing other properties like ADME (absorption, distribution, metabolism, and excretion). caltech.edu
Scaffold Hopping: This involves replacing the central oxazole ring with other five- or six-membered heterocyclic systems that can maintain a similar spatial arrangement of the key functional groups. For example, the oxazole ring could be replaced by a thiazole (B1198619), imidazole, pyrazole, or even a pyridine (B92270) ring. This can lead to completely new classes of compounds with potentially different intellectual property landscapes and improved pharmacological profiles.
Bioisosteric Replacements: This strategy focuses on replacing specific functional groups with others that have similar physicochemical properties.
For the C2-formyl group: A common bioisosteric replacement is a cyano group (-CN), which is also a hydrogen bond acceptor but with a different steric and electronic profile. Other replacements could include a nitrile oxide or a small heterocyclic ring like a 1,2,4-oxadiazole.
For the C5-carboxylate group: The methyl ester or the corresponding carboxylic acid can be replaced by a variety of acidic or neutral bioisosteres. drughunter.com A classic example is the tetrazole ring, which is a well-established carboxylic acid bioisostere. drughunter.com Other possibilities include hydroxamic acids, acylsulfonamides, or N-acyl sulfonamides. These replacements can significantly impact the acidity, polarity, and metabolic stability of the molecule.
| Original Functional Group | Bioisosteric Replacement | Rationale |
| 2-Formyl (-CHO) | Cyano (-CN) | Similar size, hydrogen bond acceptor |
| 2-Formyl (-CHO) | 1,2,4-Oxadiazole | Heterocyclic mimic of the aldehyde |
| 5-Carboxylate (-COOCH3) | Tetrazole | Acidic, metabolically stable |
| 5-Carboxylate (-COOCH3) | Acylsulfonamide | Acidic, can modulate pKa |
Applications in Advanced Organic Synthesis and Chemical Biology Research
Utilization as a Versatile Building Block in Complex Molecule Synthesis
The reactivity of Methyl 2-formyloxazole-5-carboxylate makes it a valuable starting material for the synthesis of more complex chemical structures.
This oxazole (B20620) derivative is a key precursor in the total synthesis of various natural products and bioactive compounds. A notable example is its use in the synthesis of Diazonamide A, a potent antitumor agent isolated from the marine sponge Diazona angulata. The synthesis of Diazonamide A is a challenging endeavor due to its complex polycyclic structure, and the use of building blocks like this compound is crucial for constructing the core components of the molecule.
This compound is an important intermediate in the creation of fused and polycyclic heterocyclic systems. For instance, the formyl group can be converted to an alkyne through reactions like the Seyferth-Gilbert homologation. This transformation opens the door to subsequent cyclization reactions, leading to the formation of macrocycles and other complex ring systems. These intricate structures are of great interest in materials science and medicinal chemistry due to their unique properties and potential biological activities.
Role in Medicinal Chemistry Scaffold Development and Structure-Activity Relationship (SAR) Studies
The oxazole ring is a common scaffold in medicinal chemistry, and this compound provides a convenient entry point for developing new therapeutic agents. Its bifunctional nature allows for systematic modifications to explore how changes in the molecular structure affect biological activity, a process known as Structure-Activity Relationship (SAR) studies.
A significant application of this compound is in the design of inhibitors of tubulin polymerization. Tubulin is a protein that plays a critical role in cell division, and its inhibition can be an effective strategy for cancer therapy. Researchers have synthesized series of 2,5-disubstituted oxazole derivatives, starting from precursors like this compound, to create potent tubulin polymerization inhibitors that target the colchicine (B1669291) binding site. These studies have led to the discovery of compounds with significant antiproliferative activity against various cancer cell lines.
Table 1: Examples of Oxazole-Based Tubulin Polymerization Inhibitors and their Biological Activity This table is for informational purposes only and does not constitute an endorsement of any specific compound.
| Compound ID | Modification from Core Scaffold | Target Cancer Cell Lines | IC50 Values (nM) | Reference |
|---|---|---|---|---|
| 8a | Varied substitutions at the 2 and 5 positions of the oxazole ring | A549, HCT116, MCF-7, HeLa | 1.5-3.2 | |
| 12a | Varied substitutions at the 2 and 5 positions of the oxazole ring | A549, K562, HeLa, MCF-7 | 1.8-4.5 | |
| Combretastatin A-4 Analogue | Oxazole core replacing the central ring of Combretastatin A-4 | MCF-7, HeLa, HT-29 | 0.012-0.035 (µM) |
Derivatives of this compound are instrumental in studying the biological mechanisms of action within cells. By observing how these synthesized compounds affect cellular processes, researchers can gain insights into the specific pathways being targeted. For example, in the context of tubulin inhibitors, studies have investigated how these oxazole-based molecules disrupt the microtubule network, leading to cell cycle arrest and apoptosis (programmed cell death).
The versatility of the oxazole scaffold extends to the development of antibacterial and anti-inflammatory agents.
Antibacterial Agents: Researchers have synthesized novel oxazole derivatives and evaluated their activity against various strains of bacteria. These studies have identified compounds with promising antibacterial properties, including those effective against both Gram-positive and Gram-negative bacteria. The synthesis of oxazole-containing macrocycles has also been explored as a strategy for developing new antibacterial agents.
Anti-inflammatory Agents: A number of studies have focused on the synthesis and evaluation of new oxazole derivatives for their anti-inflammatory activity. These compounds have been investigated for their ability to inhibit enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX). The results have shown that some of these derivatives possess significant anti-inflammatory and analgesic (pain-relieving) properties.
Contributions to Materials Science and Agrochemical Research
While extensive, dedicated research on this compound in materials and agrochemicals is still developing, its structural motifs are featured in compounds with significant activity in these fields. The oxazole ring system, combined with reactive functional groups, presents a platform for the development of novel, high-performance molecules.
Materials Science
The unique properties of oxazole-containing compounds make them candidates for applications in materials science, particularly in the development of advanced polymers and materials with specific electronic or optical characteristics. smolecule.comevitachem.com The heterocyclic core of this compound can be incorporated into larger polymer chains or organic frameworks. The potential for extended π-conjugation within such structures is a key area of interest for creating materials with tailored optoelectronic properties. Research into related heterocyclic compounds, such as thiazole (B1198619) carboxylates, has explored their use in developing materials for such applications. evitachem.com While direct applications for this compound are not yet established, its structure serves as a valuable building block for synthesizing more complex molecules intended for use in this domain. evitachem.com
Agrochemical Research
In the field of agrochemical research, derivatives of heterocyclic compounds like oxazoles and the structurally similar thiazoles and isoxazoles are investigated for their potential as herbicides and fungicides. smolecule.comnbinno.com The biological activity of these compounds is often linked to their ability to interact with and inhibit essential enzymes in pests and pathogens. researchgate.net For instance, various isoxazole-carboxamide derivatives have demonstrated notable fungicidal activity against common plant pathogens and herbicidal effects on various plant species. researchgate.net
Research has shown that compounds structurally related to this compound exhibit promising bioactivities, suggesting the potential of this chemical class in developing new crop protection agents.
Table 1: Bioactivity of Structurally Related Heterocyclic Compounds in Agrochemical Research
| Compound Class | Bioactivity | Target Organisms/Plants | Source |
|---|---|---|---|
| Isoxazole-carboxamide Derivatives | Fungicidal | Fusarium graminearum, Thanatephorus cucumeris, Botrytis cinerea, Fusarium oxysporum | researchgate.net |
| Isoxazole-carboxamide Derivatives | Herbicidal | Various tested plants | researchgate.net |
| Methyl 2-aminothiazole-5-carboxylate Derivatives | Fungicides, Herbicides | General application | nbinno.com |
These findings underscore the potential of the oxazole-carboxylate scaffold as a basis for discovering new agrochemicals with improved efficacy and environmental profiles. nbinno.com
Emerging Applications in Catalysis and Reaction-Based Sensing Systems
The distinct functional groups of this compound—the aldehyde and the methyl ester—position it as a molecule with emerging potential in the fields of catalysis and the design of novel sensing systems.
Catalysis
The primary role of this compound in catalysis is as a versatile building block. Its synthesis can be achieved through various catalytic methods, and it can, in turn, participate in further catalyzed reactions to produce more complex molecules. The development of efficient synthetic routes, such as those employing palladium catalysts for the formation of related formyl-thiazoles from carboxylic acid chlorides, highlights the importance of catalysis in preparing such key intermediates. nih.gov
The aldehyde group is highly reactive and serves as a crucial handle for forming new carbon-carbon or carbon-nitrogen bonds through reactions like aldol (B89426) condensations, Wittig reactions, and reductive aminations. The ester group offers another site for modification, for example, through hydrolysis followed by amide coupling. This dual functionality allows for its use in sequential, catalyzed reactions to build intricate molecular architectures. The development of new methods for the synthesis of 2,4-disubstituted oxazoles from readily available starting materials underscores the ongoing interest in creating such versatile building blocks on a larger scale. researchgate.net
Reaction-Based Sensing Systems
Reaction-based sensing relies on a specific chemical reaction between an analyte and a sensor molecule that produces a measurable signal, such as a change in color or fluorescence. The formyl group of this compound is an ideal functional group for this purpose. Aldehydes are known to react selectively with specific analytes, such as certain amines or thiols.
The potential mechanism for a sensing system could involve the condensation of the formyl group with an analyte. This reaction could extend the π-conjugated system of the molecule, leading to a significant shift in its absorption or emission spectrum (a colorimetric or fluorometric response). The oxazole core can act as a key part of the fluorophore or chromophore system. While specific reaction-based sensors built from this compound are an emerging area of research, the fundamental reactivity of its aldehyde function provides a strong basis for its future development in creating selective and sensitive chemical sensors.
Table 2: Functional Groups and Their Potential Applications
| Functional Group | Potential Role in Catalysis | Potential Role in Sensing |
|---|---|---|
| Formyl (-CHO) | Site for C-C and C-N bond formation (e.g., aldol, Wittig). | Reactive site for analyte binding, leading to a detectable signal. |
| Methyl Ester (-COOCH3) | Can be hydrolyzed to a carboxylic acid for further coupling reactions. | Can be modified to tune solubility or attach the molecule to a surface. |
Spectroscopic Characterization and Advanced Analytical Methodologies for Methyl 2 Formyloxazole 5 Carboxylate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and Two-Dimensional (2D) Techniques (e.g., COSY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, offering precise insights into the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of methyl 2-formyloxazole-5-carboxylate, distinct signals corresponding to the formyl proton, the oxazole (B20620) ring proton, and the methyl ester protons are expected. The formyl proton (CHO) is anticipated to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group. The proton on the oxazole ring is also expected to be a singlet, with a chemical shift influenced by the electronic nature of the substituents. The methyl protons of the ester group (-OCH₃) will likely appear as a sharp singlet in the upfield region, generally around δ 3.8-4.0 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, distinct resonances are expected for the formyl carbon, the two oxazole ring carbons, the carboxylate carbon, and the methyl ester carbon. The carbonyl carbons of the formyl and carboxylate groups are the most deshielded, appearing in the δ 160-185 ppm range. The carbons of the oxazole ring typically resonate between δ 120 and 160 ppm. The methyl carbon of the ester group will be the most shielded, appearing further upfield.
Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Formyl H | 9.8 - 10.2 (s, 1H) | - |
| Oxazole H | 8.0 - 8.5 (s, 1H) | - |
| Methyl H | 3.9 - 4.1 (s, 3H) | - |
| Formyl C | - | 180 - 185 |
| Oxazole C2 | - | 155 - 165 |
| Oxazole C4 | - | 125 - 135 |
| Oxazole C5 | - | 140 - 150 |
| Carboxylate C | - | 160 - 165 |
| Methyl C | - | 52 - 55 |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Two-Dimensional (2D) NMR Techniques
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are invaluable for establishing connectivity between protons. In derivatives of this compound with adjacent protons, COSY spectra would reveal correlations through-bond couplings, aiding in the definitive assignment of proton signals. For the parent compound, which lacks proton-proton coupling, 2D techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed to correlate the proton signals with their directly attached (HSQC) and more distant (HMBC) carbon atoms, respectively. This would unequivocally confirm the structural assignments of both the ¹H and ¹³C spectra.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.
Mass Spectrometry (MS)
Predicted Fragmentation Pattern
| m/z Value | Possible Fragment Ion |
| 155 | [M]⁺ |
| 124 | [M - OCH₃]⁺ |
| 96 | [M - COOCH₃]⁺ |
| 126 | [M - CHO]⁺ |
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecular ion and its fragments. For this compound (C₆H₅NO₄), the theoretical exact mass can be calculated and compared to the experimentally determined value to confirm the molecular formula with high confidence.
| Formula | Theoretical Exact Mass (m/z) |
| C₆H₅NO₄ | 155.0219 |
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential for the separation, purification, and quantitative analysis of this compound and its derivatives.
HPLC
Reverse-phase HPLC is a commonly used method for the analysis of moderately polar organic compounds like oxazole derivatives. A C18 column is typically employed with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol. An acid modifier, like formic acid or trifluoroacetic acid, is often added to the mobile phase to improve peak shape and resolution. Detection is commonly achieved using a UV detector, as the oxazole ring and carbonyl groups are chromophores.
UPLC
UPLC offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and lower solvent consumption. This is achieved by using columns with smaller particle sizes (<2 µm) and instrumentation capable of handling higher backpressures. The principles of separation in UPLC are the same as in HPLC, but the improved efficiency allows for better separation of complex mixtures and faster method development. For oxazole derivatives, a UPLC method would provide rapid and high-resolution analysis, which is particularly useful for monitoring reaction progress and assessing final product purity.
Typical Chromatographic Conditions
| Parameter | HPLC | UPLC |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | Acetonitrile/Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
Elemental Analysis for Purity and Composition Verification
Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a sample. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound. The experimentally determined percentages of each element are compared with the calculated theoretical values based on the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's purity and elemental composition.
For this compound (C₆H₅NO₄):
Theoretical Elemental Composition
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon (C) | 12.011 | 6 | 72.066 | 46.49 |
| Hydrogen (H) | 1.008 | 5 | 5.040 | 3.25 |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 9.03 |
| Oxygen (O) | 15.999 | 4 | 63.996 | 41.28 |
| Total | 155.109 | 100.00 |
The experimental results from a combustion analysis of a pure sample of this compound are expected to be within ±0.4% of these calculated values.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Elucidation
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands are expected for the carbonyl groups of the aldehyde and the ester, as well as vibrations associated with the oxazole ring. The C=O stretching vibration of the aldehyde is typically observed in the range of 1740-1720 cm⁻¹, while the ester carbonyl stretch appears at a slightly higher frequency, around 1750-1735 cm⁻¹. The C-H stretch of the aldehyde is also a characteristic peak, appearing around 2850-2750 cm⁻¹. The C=N and C=C stretching vibrations of the oxazole ring are expected in the 1650-1450 cm⁻¹ region.
Expected IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde | C=O stretch | 1740 - 1720 |
| C-H stretch | 2850 - 2750 | |
| Ester | C=O stretch | 1750 - 1735 |
| C-O stretch | 1300 - 1000 | |
| Oxazole Ring | C=N, C=C stretch | 1650 - 1450 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The oxazole ring, being a conjugated system, is expected to exhibit absorption in the UV region. The presence of the formyl and carboxylate groups, which are also chromophores, will influence the position and intensity of the absorption maxima (λmax). The electronic transitions are typically π → π* and n → π*. The conjugated system of the oxazole ring and the carbonyl groups will likely result in strong absorption bands in the 200-400 nm range. The exact λmax is dependent on the solvent used due to solvatochromic effects.
Computational Chemistry and Theoretical Studies on Methyl 2 Formyloxazole 5 Carboxylate
Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Property Prediction
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting molecular geometries, electronic properties, and spectroscopic data. For a molecule like Methyl 2-formyloxazole-5-carboxylate, DFT calculations, particularly using the B3LYP functional with a 6-31G* or higher basis set, can provide significant insights into its fundamental properties.
Optimized Geometry:
DFT calculations can predict the most stable three-dimensional arrangement of atoms in this compound by finding the minimum energy conformation. This involves calculating bond lengths, bond angles, and dihedral angles. Based on studies of similar oxazole (B20620) and isoxazole carboxylates, the geometry of the oxazole ring is expected to be largely planar. The bond lengths and angles within the oxazole core are influenced by the electronic effects of the formyl and carboxylate substituents.
| Parameter | Predicted Value (Å or °) | Basis for Prediction |
|---|---|---|
| C2-C=O (formyl) bond length | ~1.21 | Typical C=O bond length in aldehydes. |
| C5-C (carboxylate) bond length | ~1.48 | Typical C-C single bond length adjacent to a carbonyl. |
| O1-C2 bond length | ~1.36 | Based on related oxazole structures. |
| N3-C2 bond length | ~1.31 | Based on related oxazole structures. |
| O1-C5-C(carboxylate) bond angle | ~125 | Reflects sp2 hybridization of C5. |
| N3-C2-C(formyl) bond angle | ~123 | Reflects sp2 hybridization of C2. |
Electronic Properties:
The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.
For this compound, the electron-withdrawing nature of both the formyl and carboxylate groups is expected to lower the energies of both the HOMO and LUMO. The HOMO-LUMO gap for similar heterocyclic compounds is typically in the range of 4-6 eV. DFT calculations can provide precise energy values and visualize the spatial distribution of these orbitals, indicating the most likely sites for electrophilic and nucleophilic attack.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide detailed information about the conformational flexibility and dynamic behavior of a molecule in various environments, such as in solution.
For this compound, the primary sources of conformational flexibility are the rotations around the single bonds connecting the formyl and methyl carboxylate groups to the oxazole ring. MD simulations can explore the potential energy surface associated with these rotations and identify the most stable conformations (rotamers).
Rotational Barriers:
The rotation around the C2-C(formyl) and C5-C(carboxylate) bonds will have specific energy barriers. Computational studies on substituted anilines and phenols have shown that electron-withdrawing groups can influence these rotational barriers. researchgate.netmedjchem.com For this compound, it is expected that there will be a significant energy barrier to rotation due to potential steric hindrance and electronic effects, leading to preferred orientations of the substituents relative to the oxazole ring. MD simulations can quantify these barriers and the populations of different conformational states at a given temperature.
Solvation Effects:
MD simulations are particularly valuable for studying how a molecule interacts with its solvent environment. The polarity and hydrogen-bonding capabilities of the solvent can influence the conformational preferences of this compound. For example, in a polar solvent like water, conformations that expose the polar formyl and carboxylate groups to the solvent may be favored. These simulations can provide insights into the solvation free energy and the local solvent structure around the molecule.
Quantum Chemical Descriptors for Understanding Reactivity and Selectivity
From the electronic structure data obtained from DFT calculations, several quantum chemical descriptors can be derived to provide a quantitative measure of the reactivity and selectivity of this compound. These descriptors are based on the energies of the frontier molecular orbitals and are used to predict how a molecule will behave in a chemical reaction.
| Descriptor | Formula | Predicted Significance for this compound |
|---|---|---|
| Ionization Potential (I) | -EHOMO | A measure of the energy required to remove an electron. A higher value indicates greater stability. |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. A higher value suggests a better electron acceptor. |
| Chemical Hardness (η) | (I - A) / 2 | A measure of resistance to change in electron distribution. A larger value indicates lower reactivity. |
| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; a higher value indicates greater reactivity. |
| Electronegativity (χ) | (I + A) / 2 | A measure of the ability of a molecule to attract electrons. |
| Electrophilicity Index (ω) | χ2 / (2η) | A measure of the electrophilic character of a molecule. |
The presence of two electron-withdrawing groups on the oxazole ring of this compound would likely result in a relatively high electrophilicity index, suggesting it would be reactive towards nucleophiles. The oxazole ring itself is known to undergo electrophilic substitution, typically at the C5 position, though the presence of the carboxylate group at this position would direct electrophiles elsewhere. wikipedia.org Nucleophilic attack is more likely at the C2 position, which is activated by the formyl group. wikipedia.org
In Silico Screening and Molecular Docking Studies for Ligand-Target Interactions
In silico screening and molecular docking are computational techniques used in drug discovery to predict the binding of a small molecule (ligand) to the active site of a biological target, typically a protein or enzyme. These methods are instrumental in identifying potential therapeutic targets and in the rational design of new drugs.
Molecular Docking:
Molecular docking simulations would place this compound into the binding site of a target protein and calculate a "docking score" or binding energy, which estimates the strength of the interaction. The conformation of the ligand and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's amino acid residues are also predicted.
Given the structural features of this compound, it could potentially bind to a variety of protein targets. For instance, oxazole derivatives have been investigated as inhibitors of enzymes such as kinases and cyclooxygenases. nih.gov A hypothetical docking study of this compound against a protein kinase could reveal hydrogen bonding between the formyl and carboxylate oxygens and key residues in the ATP-binding pocket.
| Protein Target Class | Potential Binding Interactions | Example Binding Energy Range (kcal/mol) for Oxazole Derivatives |
|---|---|---|
| Protein Kinases | Hydrogen bonding with backbone amides; hydrophobic interactions with nonpolar residues. | -7.0 to -10.0 |
| Cyclooxygenases (COX) | Hydrogen bonding with serine and arginine residues; stacking interactions with aromatic residues. | -6.5 to -9.5 |
| Histone Deacetylases (HDACs) | Coordination with zinc ion in the active site; hydrogen bonding with histidine residues. | -6.0 to -8.5 |
Virtual Screening:
If one were to search for potential biological targets for this compound, it could be used as a query molecule in a virtual screening campaign. Large databases of protein structures would be computationally screened to identify proteins whose binding sites are complementary to the shape and chemical features of the molecule. This approach can rapidly generate hypotheses about the molecule's mechanism of action, which can then be tested experimentally.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
